-(Trifluoromethyl)styrene, also known as para-trifluoromethylstyrene (PTFMS), is an organic compound with the formula C₉H₇F₃. It is a colorless liquid with a characteristic odor. PTFMS is a valuable intermediate in the synthesis of various functional materials and pharmaceuticals due to the unique properties imparted by the trifluoromethyl group (CF₃).
4-(Trifluoromethyl)styrene is an organic compound characterized by the presence of a trifluoromethyl group () attached to the para position of a styrene molecule. Its molecular formula is , and it has a molecular weight of approximately 172.15 g/mol. This compound is known for its unique chemical properties, which make it a valuable intermediate in organic synthesis and materials science. It exists as a colorless liquid with a distinct odor and is classified as flammable, posing risks such as skin irritation upon contact .
Several methods exist for synthesizing 4-(trifluoromethyl)styrene:
4-(Trifluoromethyl)styrene has several applications across various fields:
Interaction studies involving 4-(trifluoromethyl)styrene focus on its reactivity with various substrates in organic synthesis. These studies have demonstrated that the presence of the trifluoromethyl group significantly influences reaction pathways and mechanisms, particularly in cycloaddition and substitution reactions. Understanding these interactions aids in designing more efficient synthetic routes for fluorinated compounds .
Several compounds share similarities with 4-(trifluoromethyl)styrene, primarily due to their structural features or functional groups. The following table compares these compounds based on key characteristics:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-(Trifluoromethyl)styrene | Trifluoromethyl group at the meta position | |
2-(Trifluoromethyl)styrene | Trifluoromethyl group at the ortho position | |
Styrene | No trifluoromethyl group; serves as a base structure | |
4-Fluorostyrene | Contains a fluorine atom instead of trifluoromethyl |
Uniqueness: The primary distinction of 4-(trifluoromethyl)styrene lies in its trifluoromethyl substituent's electronic effects, which significantly alter its reactivity compared to other styrenes. This unique feature enhances its utility in specialized applications within organic synthesis and materials science.
Flammable;Irritant